3'-脱氧鸟苷

描述

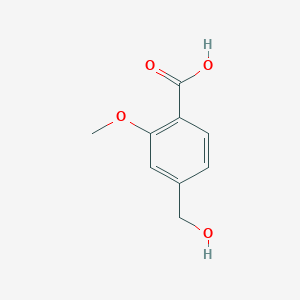

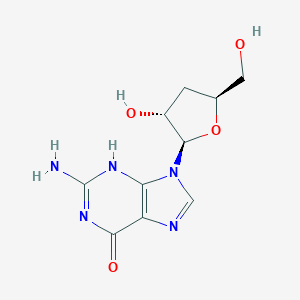

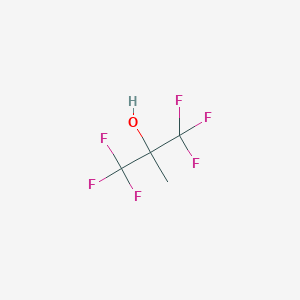

3’-Deoxyguanosine is a solid compound that belongs to the purine nucleosides and analogues . These are compounds comprising a purine base attached to a sugar . It is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) .

Molecular Structure Analysis

3’-Deoxyguanosine is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) . If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine monophosphate .Chemical Reactions Analysis

3’-Deoxyguanosine targets the protein purine nucleoside phosphorylase . It is also used as a model compound to study mechanisms of nucleotide oxidation and of DNA adduct formation .Physical And Chemical Properties Analysis

3’-Deoxyguanosine is a solid compound . Its chemical formula is C10H13N5O4 . The molar mass is 267.245 g·mol−1 .科学研究应用

Synthesis of Anti-Cancer Drugs

3’-Deoxyguanosine is a key medicinal intermediate that could be used to synthesize anti-cancer drugs . It is valuable for synthesizing anti-tumor nucleoside drugs such as 2-fluoro-2′-deoxyadenosine and 2-chloro-2′-deoxyadenosine .

Biomarker in Type 2 Diabetes

3’-Deoxyguanosine can be used as a starting material to synthesize 8-Oxo-7, 8-dihydro-2′-deoxyguanosine (8-oxodG), a type 2 diabetes biomarker . This makes it an important compound in the field of medical research, particularly in the study of metabolic diseases.

Efficient Synthesis Using Engineered Enzymes

An enzymatic cascade using thymidine phosphorylase from Escherichia coli (EcTP) and purine nucleoside phosphorylase from Brevibacterium acetylicum (BaPNP) in a one-pot whole cell catalysis was proposed for the efficient synthesis of 2’-deoxyguanosine . This method is more atom-economic and produces fewer side products compared to traditional chemical methods .

Biomarkers of Oxidative DNA Damage

8-oxoguanine (8-oxoG) and its nucleotide 8-oxo-2′-deoxyguanosine (8-oxodG)—the guanine and deoxyguanosine oxidation products, respectively, are regarded as the most significant biomarkers for oxidative DNA damage . The quantification of these compounds in urine, blood, tissue, and saliva is essential for determining the overall effects of oxidative stress .

Risk Assessment for Various Diseases

The levels of 8-oxoG and 8-oxodG in biological samples can be used to assess the risk, diagnose, and evaluate the treatment of autoimmune, inflammatory, neurodegenerative and cardiovascular diseases, diabetes, cancer, and other age-related diseases .

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC–ECD)

HPLC–ECD is largely employed for 8-oxoG and 8-oxodG determination in biological samples due to its high selectivity and sensitivity, down to the femtomolar range . This technique is relevant for health research and the study of oxidative DNA damage .

作用机制

Target of Action

3’-Deoxyguanosine is a purine nucleoside analogue . Its primary target is the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine bases in cells .

Mode of Action

It is known that purine nucleoside analogues can inhibit dna synthesis and induce apoptosis , which could be a potential mode of action for 3’-Deoxyguanosine.

Biochemical Pathways

3’-Deoxyguanosine is involved in the purine salvage pathway. Deoxyguanosine kinase (DGUOK), a nuclear-encoded mitochondrial enzyme, is responsible for the recycling of deoxyadenosine and deoxyguanosine into their respective monophosphates . This process enables their use for incorporation into the mitochondrial DNA (mtDNA) when the cell is senescent .

Result of Action

Purine nucleoside analogues are known to have broad antitumor activity, targeting indolent lymphoid malignancies . They work by inhibiting DNA synthesis and inducing apoptosis .

未来方向

The research of mismatched base-pairing interactions has great significance because they play an important role in various processes related to the biological function of nucleic acids . This can help to reveal genetic diseases caused by non–B-DNA structures . The interaction mode and full characterizations of g–motif will contribute to the study of the mismatched DNA interaction .

属性

IUPAC Name |

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIAVZITJBGSM-OBXARNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957487 | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Deoxyguanosine | |

CAS RN |

3608-58-0 | |

| Record name | 3-Deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-deoxyguanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)

![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)